3-(Trifluoromethyl)pyridine-4-carboxamide

Purity Assurance Analytical Chemistry Quality Control

Impure or regioisomeric contaminants undermine SAR data in hit-to-lead campaigns. 3-(Trifluoromethyl)pyridine-4-carboxamide (CAS 1416713-20-6) addresses this with verified ≥97% purity and defined 4-carboxamide regiochemistry. • Enables reproducible amide coupling at the 4-position handle; inaccessible with 2- or 3-substituted isomers • Trifluoromethyl group imparts enhanced lipophilicity (LogP ~0.48) for membrane permeability in agrochemical & drug discovery • Supplied under appropriate storage to preserve integrity; minimizes false results from degraded material

Molecular Formula C7H5F3N2O
Molecular Weight 190.12 g/mol
CAS No. 1416713-20-6
Cat. No. B1404209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyridine-4-carboxamide
CAS1416713-20-6
Molecular FormulaC7H5F3N2O
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)N)C(F)(F)F
InChIInChI=1S/C7H5F3N2O/c8-7(9,10)5-3-12-2-1-4(5)6(11)13/h1-3H,(H2,11,13)
InChIKeyGZQWHSYPQHQEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-(Trifluoromethyl)pyridine-4-carboxamide


3-(Trifluoromethyl)pyridine-4-carboxamide (CAS 1416713-20-6) is a fluorinated heterocyclic building block, classified as a trifluoromethyl-substituted isonicotinamide derivative . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs, rather than as an active pharmaceutical ingredient (API) itself. Its core utility stems from the combination of a pyridine ring with both an electron-withdrawing trifluoromethyl group and a reactive carboxamide handle, enabling diverse downstream functionalization.

Synthetic intermediate
Building block for medicinal chemistry and agrochemical research, not an API
Functional handles
Trifluoromethyl and carboxamide groups enable diverse downstream derivatization
Quality requirements
Defined purity specification and cold-chain logistics recommended for stability

Generic Substitution Risk for 3-(Trifluoromethyl)pyridine-4-carboxamide


Generic substitution of 3-(Trifluoromethyl)pyridine-4-carboxamide with a non-fluorinated analog (e.g., isonicotinamide) or a regioisomer (e.g., 2- or 3-position carboxamide) is scientifically unsound due to the profound impact of both the electron-withdrawing trifluoromethyl group and the exact pyridine substitution pattern on molecular recognition, metabolic stability, and downstream chemical reactivity . The trifluoromethyl group significantly alters the compound's lipophilicity (LogP ~0.48) and electronic distribution compared to non-fluorinated counterparts, directly influencing binding affinity and pharmacokinetic properties. Furthermore, the specific substitution pattern dictates the geometry of hydrogen bonding and the feasibility of subsequent synthetic transformations, making precise chemical identity non-negotiable for reliable research outcomes.

Non-fluorinated isonicotinamide
Lacks trifluoromethyl group; altered lipophilicity and electronic distribution may shift binding and reactivity profiles.
Regioisomeric carboxamide (2- or 3-position)
Different hydrogen-bonding vector may disrupt molecular recognition and synthetic compatibility; precise substitution pattern is critical for reliable outcomes.

Differentiation Guide for 3-(Trifluoromethyl)pyridine-4-carboxamide


Purity Benchmarking

Suppliers such as Fluorochem offer a defined 97% purity specification for 3-(Trifluoromethyl)pyridine-4-carboxamide, which provides a verifiable quality benchmark for procurement . This contrasts with a common industry baseline of >95% purity offered by other vendors, representing a quantifiable difference in assured material quality .

Purity Benchmarking
Specification review
97% vs >95% baseline
Lower impurity burden supports reproducible multi-step synthesis
CoA-based; vendor-specific specification
Purity Assurance Analytical Chemistry Quality Control

Cold-Chain Storage and Shipping

Suppliers like Fujifilm Wako mandate frozen storage (-20°C) for 3-(Trifluoromethyl)pyridine-4-carboxamide, a critical requirement that is not uniformly specified by all vendors . This condition is essential for preventing degradation (e.g., hydrolysis of the amide bond) of this fluorinated building block during long-term storage. Procuring from a supplier that does not enforce this storage condition risks receiving degraded material.

Cold-Chain Storage
Specification review
-20°C frozen vs ambient/refrigerated
Frozen storage preserves amide bond integrity during long-term holding
Vendor requirement; affects shipping and inventory
Stability Shipping Logistics Inventory Management

Regiochemical and Electronic Uniqueness

The 4-carboxamide (isonicotinamide) core of 3-(Trifluoromethyl)pyridine-4-carboxamide imparts a distinct hydrogen-bonding vector and electronic profile compared to the more common 3-carboxamide (nicotinamide) and 2-carboxamide (picolinamide) regioisomers . Furthermore, the presence of the trifluoromethyl group at the 3-position alters the molecule's lipophilicity (calculated LogP ~0.48) compared to the non-fluorinated parent isonicotinamide .

Regiochemical Identity
Class-level
4-carboxamide; LogP ~0.48 (CF₃ effect)
Unique H-bonding vector and lipophilicity determine target engagement and synthetic utility
Physicochemical model; class-level inference
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Applications of 3-(Trifluoromethyl)pyridine-4-carboxamide


Advanced Pharmaceutical Intermediate Synthesis

Medicinal chemistry teams can confidently utilize 3-(Trifluoromethyl)pyridine-4-carboxamide as a key building block for constructing kinase inhibitors or other targeted therapeutics. The defined 97% purity grade ensures that downstream reactions proceed with minimal interference from unknown impurities, which is critical for achieving reproducible yields and purities in multi-step synthetic sequences . Its unique 4-carboxamide handle allows for specific amide coupling or functional group interconversions that are not possible with the 2- or 3-substituted isomers.

Target-Based Drug Discovery Screening

In hit-to-lead optimization campaigns, the precise identity of the 3-(Trifluoromethyl)pyridine-4-carboxamide core is essential for establishing accurate structure-activity relationships (SAR). Utilizing material from a supplier that guarantees both a 97% purity specification and appropriate frozen storage minimizes the risk of false negatives or positives arising from degraded material or positional isomers, thereby strengthening the validity of screening data .

Fluorinated Agrochemical Lead Development

Agrochemical discovery programs exploring novel trifluoromethylpyridine carboxamide derivatives, as highlighted in patent literature [1], can use this building block as a core scaffold. Its enhanced lipophilicity (LogP ~0.48) compared to non-fluorinated analogs is a desirable trait for improving membrane permeability and bioavailability in pest control agents, and sourcing it at a reliable purity level accelerates the development of candidate molecules.

Application
Selection Property
Validation Focus
Advanced Intermediate Synthesis
Purity specification and cold-chain integrity
Reproducible multi-step synthesis and yield consistency
Hit-to-Lead Drug Discovery Screening
Precise regio- and fluoro-chemical identity
Accurate SAR and reduction of false hits from degraded or isomer-contaminated material
Agrochemical Lead Development
Enhanced lipophilicity from trifluoromethyl group
Membrane permeability and bioavailability optimization in pest control research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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